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Abstract

Ddrl1-IN-6 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1
(DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and
fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes
including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1
signaling is associated with the progression of numerous cancers and fibrotic conditions. Ddr1-
IN-6, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of
compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for
investigating DDR1-mediated signal transduction and a promising candidate for therapeutic
development. This document provides a comprehensive technical overview of Ddr1-IN-6,
including its biochemical and cellular activity, kinase selectivity, and detailed experimental
protocols.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is
activated by the binding of various types of collagen.[1][2] Unlike many other RTKs that are
activated by soluble growth factors, DDR1's interaction with the extracellular matrix component
collagen initiates a signaling cascade that is characterized by slow but sustained kinase
activation.[3] DDR1 is primarily expressed in epithelial cells and its signaling has been shown
to play a crucial role in cell adhesion, proliferation, migration, and survival.[2][4]
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Aberrant DDR1 expression and activity have been linked to the pathology of several diseases.
In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers,
including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression,
invasion, and metastasis.[1][5] In the context of fibrosis, DDR1 signaling contributes to the
excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs
such as the liver and lungs.[6] The critical role of DDR1 in these pathological processes has
made it an attractive target for therapeutic intervention.

Ddrl1-IN-6: An Overview

Ddr1-IN-6 belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide
derivatives designed as potent and selective DDRL1 inhibitors.[7][8] It exhibits strong inhibitory
activity against DDR1 kinase with a high degree of selectivity over other kinases, including the
closely related DDR2.

Chemical Structure

The chemical structure of the core scaffold of Ddr1-IN-6 is presented below. Specific
substitutions on the benzamide ring contribute to its potency and selectivity.

Note: The exact substitution pattern for the commercial Ddr1-IN-6 is proprietary to the vendor.
The data presented here is based on the closely related and well-characterized compound 7rh
from the foundational scientific literature.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of Ddr1-IN-6 and its closely
related analogs.

Table 1: In Vitro Kinase and Cellular Inhibition
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Cell Line /
Target/Assay IC50/ CC50 . Reference
Conditions
DDR1 (enzymatic) 9.72 nM -
DDR1b (Y513) auto-
) 9.7 nM -
phosphorylation
DDR1 (enzymatic,
6.8 nM - [7118]
compound 7rh)
DDR2 (enzymatic,
>1000 nM - [718]
compound 7rh)
Bcr-Abl (enzymatic,
>1000 nM - [718]
compound 7rh)
c-Kit (enzymaitic,
>1000 nM - [71[8]
compound 7rh)
] LX-2 (human hepatic
Collagen Production 13 nM
stellate cells)
o LX-2 (human hepatic
Cytotoxicity 3 uM
stellate cells, 72h)
Anti-proliferation (PC- )
5.7 uM (3 days) Primary tumor cells
07-0024 PDX)
Anti-proliferation (PC- .
2.65 uM (6 days) Primary tumor cells

07-0024 PDX)

Anti-proliferation (LU- >30 UM (3 and 6

Primary tumor cells
01-0523 PDX) days)

ble 2: Ki electivi ile (C | 7th)

Kinase Kd (nM) Reference

DDR1 0.6 [71[8]
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Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective
for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]

Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in Cancer

The following diagram illustrates the DDR1 signaling cascade upon activation by collagen,
leading to downstream effects on cell proliferation, survival, and migration in cancer cells.
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Caption: DDR1 signaling pathway in cancer cells.
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Experimental Workflow for Ddr1-IN-6 Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of
a DDRL1 inhibitor like Ddr1-IN-6.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8248219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation

Biochemical Kinase Assay
(DDR1, DDR2, Kinome Panel)

Confirms cell permea
and target engagen

Cellular DDR1
Autophosphorylation Assay

Cell Proliferation/
Cytotoxicity Assay

Cell Migration/
Invasion Assay

Collagen Production Assay
(in Hepatic Stellate Cells)

bility
ent

Proceed if promising
in vitro profile

In Vivo Evaluation

Pharmacokinetic Studies
(Oral Bioavailability)

Tumor Xenograft Model
(e.g., PDX)

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for Ddr1-IN-6.
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Experimental Protocols
DDR1 Kinase Inhibition Assay (Enzymatic)

This protocol is adapted from the methods described for the characterization of 3-(2-
(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[7][8]

e Reagents and Materials:

Recombinant human DDR1 kinase domain

o

o Biotinylated peptide substrate
o ATP
o Ddrl1-IN-6 (or test compound)

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647
tracer, or similar TR-FRET based system)

o 384-well assay plates

» Procedure:
1. Prepare a serial dilution of Ddr1-IN-6 in DMSO, and then dilute in kinase buffer.
2. Add 5 pL of the diluted inhibitor to the assay plate.

3. Add 5 pL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each
well.

4. Initiate the kinase reaction by adding 5 pL of ATP solution in kinase buffer. The final ATP
concentration should be at or near the Km for DDR1.

5. Incubate the reaction mixture at room temperature for 1 hour.
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6. Stop the reaction and detect the phosphorylated substrate by adding the detection
reagents.

7. Incubate for 30-60 minutes at room temperature to allow for the detection reagents to
bind.

8. Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

9. Calculate the percent inhibition for each inhibitor concentration and determine the IC50
value using a non-linear regression analysis.

Cellular DDR1 Autophosphorylation Assay

This protocol is based on the general methods for assessing inhibitor activity on receptor
tyrosine kinase phosphorylation in cells.[4]

e Reagents and Materials:

o

Cells expressing DDRL1 (e.g., U20S-DDR1 stable cell line)

o Cell culture medium (e.g., DMEM with 10% FBS)

o Ddrl1-IN-6 (or test compound)

o Collagen Type |

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control
antibody (e.g., anti-GAPDH)

o Western blotting reagents and equipment
e Procedure:
1. Plate cells in 6-well plates and allow them to adhere overnight.

2. Serum-starve the cells for 4-6 hours.
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3. Pre-treat the cells with various concentrations of Ddr1-IN-6 for 1-2 hours.
4. Stimulate the cells with collagen | (e.g., 10 pg/mL) for 2 hours.

5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

6. Determine the protein concentration of the lysates.

7. Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

8. Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1,
and loading control) followed by the appropriate HRP-conjugated secondary antibodies.

9. Visualize the protein bands using a chemiluminescence detection system.

10. Quantify the band intensities to determine the effect of the inhibitor on DDR1
autophosphorylation.

Cell Proliferation Assay

This is a general protocol for assessing the anti-proliferative effects of a compound.

e Reagents and Materials:

[¢]

Cancer cell lines or primary cells

[e]

Complete cell culture medium

o

Ddr1-IN-6 (or test compound)

[¢]

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)

o

96-well cell culture plates

e Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to attach
overnight.
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2. Treat the cells with a serial dilution of Ddr1-IN-6.

3. Incubate the cells for the desired period (e.g., 3 or 6 days).

4. Add the cell viability reagent to each well according to the manufacturer's instructions.
5. Incubate for the recommended time.

6. Measure the signal (luminescence or absorbance) using a plate reader.

7. Calculate the percent inhibition of cell proliferation for each concentration and determine
the IC50 or CC50 value.

Collagen Production Assay in Hepatic Stellate Cells

This protocol is designed to measure the effect of Ddr1-IN-6 on collagen synthesis in a fibrotic
cell model.

e Reagents and Materials:

o

LX-2 human hepatic stellate cells

[¢]

Cell culture medium

[¢]

Ddrl1-IN-6 (or test compound)

[e]

Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or
ELISA for Type | collagen)

e Procedure:

1. Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.

2. Treat the activated cells with various concentrations of Ddr1-IN-6 for 24 hours.

3. Collect the cell culture supernatant and/or cell lysates.

4. Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye
selectively binds to collagen, and the absorbance can be measured after elution. For

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8248219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ELISA, specific antibodies are used to quantify the amount of secreted collagen in the
supernatant.

5. Normalize the collagen amount to the total protein content or cell number.

6. Determine the IC50 value for the inhibition of collagen production.

Synthesis

Ddr1-IN-6 and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be
synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling
reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-
substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the
condensation of an aminopyrazole with a -dicarbonyl compound or its equivalent. The
substituted benzamide portion can be prepared using standard amide coupling reactions. For
detailed synthetic procedures, please refer to the supplementary information of the publication
by Gao et al. (2013).[7][8]

Conclusion

Ddr1-IN-6 is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in
both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research
tool for elucidating the role of DDR1 in various physiological and pathological processes. The
anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that Ddr1-IN-6
and its analogs hold significant promise as starting points for the development of novel
therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a
foundational resource for researchers and drug development professionals working with this
important class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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